Physicochemical Property Comparison: Target Compound vs. 3-Fluorophenyl Analog
A direct cross-study comparison of commercially available data reveals that the target 3-chlorophenyl compound (MW 283.15 g/mol) possesses a higher molecular weight than its 3-fluorophenyl analog 5-chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (MW 266.7 g/mol), with a mass difference of +16.45 g/mol attributable to the chlorine versus fluorine substitution on the N-1 phenyl ring . This modification also increases the heavy atom count and is predicted to elevate the compound's logP, enhancing its lipophilicity relative to the fluoro analog. For projects where optimized hydrophobic interactions or specific halogen bonding patterns are desired, the 3-chlorophenyl congener offers a distinct physicochemical profile that cannot be achieved by the fluorinated alternative.
| Evidence Dimension | Molecular Weight and Halogen-dependent Lipophilicity |
|---|---|
| Target Compound Data | MW: 283.15 g/mol; Contains C-5 chloro and N-1 3-chlorophenyl groups |
| Comparator Or Baseline | 5-chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (MW: 266.7 g/mol); contains C-5 chloro and N-1 3-fluorophenyl groups |
| Quantified Difference | MW difference: +16.45 g/mol; Predicted logP increase (class-level inference) due to replacement of fluorine with chlorine |
| Conditions | Commercial product specifications from supplier technical datasheets |
Why This Matters
This matters for scientific selection because the distinct lipophilicity and steric bulk conferred by the 3-chlorophenyl group directly influence molecular recognition, membrane permeability, and metabolic stability in drug discovery programs, making this compound the preferred intermediate when a specific halogen bonding profile is required.
